Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate
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Overview
Description
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is a specialized chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a nonafluorobutane-1-sulfonyl group, which imparts significant stability and reactivity, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate typically involves the reaction of diethyl phosphoramidate with 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the electrochemical fluorination of sulfolane to produce 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride, which is then reacted with diethyl phosphoramidate. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: It can be hydrolyzed under basic conditions to yield corresponding sulfonic acids and phosphoramidates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and phosphoramidates, depending on the specific nucleophile and reaction conditions employed .
Scientific Research Applications
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is utilized in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated surfactants and polymers
Mechanism of Action
The mechanism of action of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate involves its ability to act as a strong electrophile due to the presence of the sulfonyl fluoride group. This electrophilicity allows it to react readily with nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different steric and electronic properties.
Perfluorobutanesulfonyl Fluoride: A closely related compound with similar applications but differing in the length of the perfluorinated chain.
Uniqueness
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group with a nonafluorobutane-1-sulfonyl group. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring strong electrophiles and stable intermediates .
Properties
CAS No. |
181649-25-2 |
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Molecular Formula |
C8H11F9NO5PS |
Molecular Weight |
435.20 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |
InChI |
InChI=1S/C8H11F9NO5PS/c1-3-22-24(19,23-4-2)18-25(20,21)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3,(H,18,19) |
InChI Key |
NRTUZVCPVJDGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |
Origin of Product |
United States |
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